molecular formula C27H30 B1617850 1H-Indene, 2,3-dihydro-1,3-dimethyl-1-(2-methyl-2-phenylpropyl)-3-phenyl- CAS No. 41906-71-2

1H-Indene, 2,3-dihydro-1,3-dimethyl-1-(2-methyl-2-phenylpropyl)-3-phenyl-

Cat. No. B1617850
Key on ui cas rn: 41906-71-2
M. Wt: 354.5 g/mol
InChI Key: UXZZHVLZNFQJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05939593

Procedure details

To a four-necked 2000 ml-volume flask equipped with a stirring machine, a dropping funnel, a Dimroth condenser and a thermometer, there was added a solution of 300.4 g of α-methylstyrene in 1200 g of toluene, followed by setting the temperature thereof to 0° C. by dipping the flask in ice-water and gradual dropwise addition of 300 ml of a toluene solution containing a catalyst, i.e., 1.02 g AlCl3 -2.5 ml CH3NO3 to the contents of the flask with stirring. The reaction solution at the completion of the reaction-was colored pale yellow. After the completion of the reaction, water was gently dropwise added to the reaction system to thus decompose the catalyst. Then the organic phase was washed with water, dried and concentrated. Further the organic phase was subjected to vacuum distillation under a degree of vacuum of 670 Pa and at a temperature ranging from 218 to 221° C. to give 140.0 g of 1,3-dimethyl-3-phenyl-1-(2-methyl-2-phenylpropyl) indane (MPI).
Quantity
300.4 g
Type
reactant
Reaction Step One
Quantity
1200 g
Type
solvent
Reaction Step One
Name
Quantity
1.02 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:3].[Al+3].[Cl-].[Cl-].[Cl-].O>C1(C)C=CC=CC=1>[CH3:3][C:2]1([CH2:3][C:2]([CH3:1])([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH3:1])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:2]([CH3:7])([C:1]2[CH:8]=[CH:9][CH:4]=[CH:5][CH:6]=2)[CH2:3]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
300.4 g
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Name
Quantity
1200 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.02 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a four-necked 2000 ml-volume flask equipped with a stirring machine, a dropping funnel
CUSTOM
Type
CUSTOM
Details
to 0° C.
CUSTOM
Type
CUSTOM
Details
The reaction solution at the completion of the reaction-was colored pale yellow
ADDITION
Type
ADDITION
Details
was gently dropwise added to the reaction system
WASH
Type
WASH
Details
Then the organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Further the organic phase was subjected to vacuum distillation under a degree of vacuum of 670 Pa and at a temperature
CUSTOM
Type
CUSTOM
Details
ranging from 218 to 221° C.

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(C2=CC=CC=C12)(C1=CC=CC=C1)C)CC(C)(C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 140 g
YIELD: CALCULATEDPERCENTYIELD 46.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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